molecular formula C17H17Cl3N2 B3441032 1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine

1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine

Cat. No.: B3441032
M. Wt: 355.7 g/mol
InChI Key: MIVPROTVZNLQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 1-(3,4-dichlorophenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including antipsychotic, antidepressant, and anxiolytic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets would depend on the specific pharmacological profile of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3,4-Dichlorophenyl)piperazine: Studied for its potential therapeutic effects.

    1-(4-Fluorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine: A fluorinated analog with similar pharmacological activities.

Uniqueness

1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of multiple chlorine atoms may enhance its binding affinity to certain targets and affect its metabolic stability.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2/c18-14-2-4-15(5-3-14)22-9-7-21(8-10-22)12-13-1-6-16(19)17(20)11-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVPROTVZNLQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.